1E7-03
Overview
Description
1E7-03 is a low molecular weight compound that targets host protein phosphatase-1. It has shown significant potential in inhibiting the transcription of human immunodeficiency virus type 1. This compound is a derivative of tetrahydroquinoline and has been optimized from previous compounds to enhance its efficacy and reduce cytotoxicity .
Preparation Methods
1E7-03 is synthesized through a series of iterative chemical reactions starting from a tetrahydroquinoline derivative. The synthetic route involves the disruption of the interaction between the Tat protein and protein phosphatase-1. The compound was further optimized to improve its binding affinity and reduce toxicity. The industrial production methods involve large-scale synthesis and purification processes to ensure the compound’s stability and efficacy .
Chemical Reactions Analysis
1E7-03 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1E7-03 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interaction between protein phosphatase-1 and other proteins.
Biology: The compound is used to investigate the role of protein phosphatase-1 in various cellular processes.
Medicine: this compound has shown potential in inhibiting the transcription of human immunodeficiency virus type 1, making it a promising candidate for anti-human immunodeficiency virus therapies.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting protein phosphatase-1
Mechanism of Action
1E7-03 exerts its effects by targeting the non-catalytic site of protein phosphatase-1. It prevents the interaction between the Tat protein and protein phosphatase-1, thereby inhibiting the transcription of human immunodeficiency virus type 1. The compound binds to protein phosphatase-1 in vitro and prevents the shuttling of protein phosphatase-1 into the nucleus. This disruption of protein phosphatase-1 activity leads to the inhibition of human immunodeficiency virus transcription .
Comparison with Similar Compounds
1E7-03 is unique compared to other similar compounds due to its high binding affinity and low cytotoxicity. Similar compounds include:
1H4: A precursor to this compound, which also targets protein phosphatase-1 but has a higher cytotoxicity.
F07#13: Another human immunodeficiency virus transcription inhibitor with similar mechanisms but different chemical structures.
HU-1a: An optimized analogue of this compound with enhanced human immunodeficiency virus inhibitory activity and improved metabolic stability .
This compound stands out due to its optimized structure, which enhances its efficacy and reduces its toxicity, making it a promising candidate for further research and development in anti-human immunodeficiency virus therapies.
Properties
IUPAC Name |
[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c1-5-29-28(34)31-26(32)16(2)37-27(33)24-19-8-6-7-9-21(19)30-25-18(11-12-20(24)25)14-17-10-13-22(35-3)23(15-17)36-4/h6-10,13-16H,5,11-12H2,1-4H3,(H2,29,31,32,34)/b18-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJQCMBFMOQNFF-NBVRZTHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.